molecular formula C20H25N3O2 B5366780 N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea

Cat. No. B5366780
M. Wt: 339.4 g/mol
InChI Key: GPUAFMFVGCEDQL-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. BPU is a potent and selective antagonist of the sigma-1 receptor, a protein that is involved in a wide range of physiological and pathological processes.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in the field of neuroscience. The sigma-1 receptor, which is targeted by this compound, is involved in a wide range of physiological and pathological processes, including pain, addiction, depression, and neurodegeneration. This compound has been shown to have potent and selective antagonistic activity against the sigma-1 receptor, making it a useful tool for studying the role of this protein in various biological processes.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea acts as a selective antagonist of the sigma-1 receptor, which is a protein that is primarily located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in a wide range of biological processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the activity of the sigma-1 receptor, this compound can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit calcium signaling, alter protein folding, and modulate lipid metabolism. In vivo studies have shown that this compound can reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea has several advantages for use in lab experiments. It is a potent and selective antagonist of the sigma-1 receptor, making it a useful tool for studying the role of this protein in various biological processes. This compound is also relatively stable and easy to synthesize, which makes it suitable for use in large-scale experiments. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative disorders and addiction. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of this compound, including its metabolism, distribution, and excretion in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for use in the field of neuroscience. Its potent and selective antagonistic activity against the sigma-1 receptor makes it a useful tool for studying the role of this protein in various biological processes. While this compound has some limitations, its advantages make it a valuable asset for researchers seeking to understand the complex mechanisms underlying neurological disorders and other pathological processes.

Synthesis Methods

N-(1-benzyl-4-piperidinyl)-N'-(3-methoxyphenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-methoxyaniline with benzylpiperidine-4-carboxaldehyde, followed by the addition of urea and subsequent purification. The final product is obtained as a white crystalline powder with a high degree of purity. The synthesis of this compound has been optimized to produce high yields and minimize impurities, making it suitable for use in research applications.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-5-8-18(14-19)22-20(24)21-17-10-12-23(13-11-17)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUAFMFVGCEDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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